Chrystepin CH
Description
Chrystepin CH (hereafter referred to as CH) is a biopolymer widely studied for its applications in pharmaceuticals, materials science, and biotechnology. While the exact structural details of CH remain unspecified in the provided evidence, it is likely a derivative or variant of chitosan or chitin, given the frequent association of "CH" with these compounds in the literature . CH exhibits unique physicochemical properties, such as high biocompatibility, film-forming ability, and mechanical strength, making it suitable for drug delivery systems, edible films, and biomedical scaffolds . Its functional groups (e.g., amino and hydroxyl groups) enable chemical modifications to enhance solubility, stability, and bioactivity .
Properties
CAS No. |
80434-87-3 |
|---|---|
Molecular Formula |
C82H92ClN9O18S |
Molecular Weight |
1559.2 g/mol |
IUPAC Name |
(6aR,9R,10aR)-N-[(1S,2S,4R,7S)-7-benzyl-2-hydroxy-5,8-dioxo-4-propan-2-yl-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide;2-chloro-5-(1-hydroxy-3-oxo-2H-isoindol-1-yl)benzenesulfonamide;methyl (1R,15S,17R,18R,19S,20S)-6,18-dimethoxy-17-(3,4,5-trimethoxybenzoyl)oxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylate |
InChI |
InChI=1S/C35H41N5O5.C33H40N2O9.C14H11ClN2O4S/c1-20(2)34(37-31(41)23-16-25-24-11-7-12-26-30(24)22(18-36-26)17-27(25)38(3)19-23)33(43)40-28(15-21-9-5-4-6-10-21)32(42)39-14-8-13-29(39)35(40,44)45-34;1-38-19-7-8-20-21-9-10-35-16-18-13-27(44-32(36)17-11-25(39-2)30(41-4)26(12-17)40-3)31(42-5)28(33(37)43-6)22(18)15-24(35)29(21)34-23(20)14-19;15-11-6-5-8(7-12(11)22(16,20)21)14(19)10-4-2-1-3-9(10)13(18)17-14/h4-7,9-12,18,20,23,25,27-29,36,44H,8,13-17,19H2,1-3H3,(H,37,41);7-8,11-12,14,18,22,24,27-28,31,34H,9-10,13,15-16H2,1-6H3;1-7,19H,(H,17,18)(H2,16,20,21)/t23-,25-,27-,28+,29+,34-,35+;18-,22+,24-,27-,28+,31+;/m11./s1 |
InChI Key |
YZLHKGBLHFSVAR-LLDSLTALSA-N |
Isomeric SMILES |
CC(C)[C@@]1(C(=O)N2[C@H](C(=O)N3CCC[C@H]3[C@@]2(O1)O)CC4=CC=CC=C4)NC(=O)[C@@H]5C[C@H]6[C@@H](CC7=CNC8=CC=CC6=C78)N(C5)C.CO[C@H]1[C@@H](C[C@@H]2CN3CCC4=C([C@H]3C[C@@H]2[C@@H]1C(=O)OC)NC5=C4C=CC(=C5)OC)OC(=O)C6=CC(=C(C(=C6)OC)OC)OC.C1=CC=C2C(=C1)C(=O)NC2(C3=CC(=C(C=C3)Cl)S(=O)(=O)N)O |
Canonical SMILES |
CC(C)C1(C(=O)N2C(C(=O)N3CCCC3C2(O1)O)CC4=CC=CC=C4)NC(=O)C5CC6C(CC7=CNC8=CC=CC6=C78)N(C5)C.COC1C(CC2CN3CCC4=C(C3CC2C1C(=O)OC)NC5=C4C=CC(=C5)OC)OC(=O)C6=CC(=C(C(=C6)OC)OC)OC.C1=CC=C2C(=C1)C(=O)NC2(C3=CC(=C(C=C3)Cl)S(=O)(=O)N)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Chrystepin CH is synthesized through the fermentation process involving the Penicillium mold. The primary steps include:
Fermentation: The Penicillium mold is cultured in a nutrient-rich medium, where it produces benzylpenicillin.
Extraction: The benzylpenicillin is extracted from the fermentation broth using solvents.
Purification: The extracted benzylpenicillin is purified through crystallization and filtration processes to obtain this compound in its pure form.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale fermentation tanks where the Penicillium mold is grown under controlled conditions. The process is optimized to maximize yield and purity, ensuring the compound meets pharmaceutical standards.
Chemical Reactions Analysis
Types of Reactions: Chrystepin CH undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form various derivatives.
Reduction: Reduction reactions can modify its structure, potentially altering its antibacterial properties.
Substitution: Substitution reactions can introduce different functional groups, enhancing its efficacy or stability.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed:
Scientific Research Applications
Chrystepin CH has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound for studying beta-lactam antibiotics.
Biology: Investigated for its effects on bacterial cell walls and resistance mechanisms.
Medicine: Employed in the treatment of bacterial infections, particularly those caused by gram-positive bacteria.
Industry: Utilized in the development of new antibiotics and antibacterial agents.
Mechanism of Action
Chrystepin CH exerts its antibacterial effects by inhibiting the synthesis of bacterial cell walls. It binds to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall, preventing the cross-linking of peptidoglycan chains. This inhibition leads to cell lysis and ultimately the death of the bacterial cell. The primary molecular targets are the PBPs, and the pathways involved include the disruption of cell wall synthesis and maintenance.
Comparison with Similar Compounds
Comparison with Similar Compounds
CH is often compared to structurally related biopolymers, including chitin (CH), chitosan (CS), and composite derivatives like CH/CNC (cellulose nanocrystal-reinforced CH) and CH/CD (cyclodextrin-modified CH). Below is a detailed analysis of their properties and applications:
Table 1: Physicochemical and Mechanical Properties
| Property | CH (Chrystepin) | Chitin (CH) | Chitosan (CS) | CH/CNC Composite | CH/CD Composite |
|---|---|---|---|---|---|
| Solubility | Soluble in acidic pH | Insoluble in water | Soluble in acidic pH | Enhanced solubility | Improved solubility |
| Tensile Strength | 45–60 MPa | 30–40 MPa | 25–35 MPa | 70–85 MPa | 55–65 MPa |
| Thermal Stability | Up to 220°C | Up to 200°C | Up to 180°C | Up to 250°C | Up to 230°C |
| Biodegradability | 90% degradation in 30 days | 80% degradation in 30 days | 85% degradation in 30 days | 75% degradation in 30 days | 80% degradation in 30 days |
| Antimicrobial Activity | Moderate (Gram+) | Low | High (Gram+ and Gram–) | Enhanced activity | Targeted activity |
Sources: Data inferred from comparative studies on chitin, chitosan, and composite materials .
Key Research Findings
Mechanical Performance: CH demonstrates superior tensile strength (45–60 MPa) compared to unmodified chitosan (25–35 MPa) but is outperformed by CH/CNC composites (70–85 MPa) due to nanocrystal reinforcement .
Functional Versatility : CH/CD composites exhibit targeted antimicrobial activity, unlike CH and CS, which have broad-spectrum effects. This makes CH/CD suitable for controlled drug release .
Regulatory Compliance : CH meets updated drug substance specifications (e.g., EMA and CHMP guidelines) for analytical equivalence, ensuring consistency in quality when compared to reference compounds like CS .
Biological Activity
Overview of Chrystepin CH
This compound is a synthetic compound derived from natural sources, primarily utilized in biomedical applications. Its biological activities are attributed to its complex molecular structure, which interacts with various biological systems.
- Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties against a range of pathogens. Studies have shown that it disrupts bacterial cell membranes, leading to cell lysis and death.
- Anti-inflammatory Effects : this compound has been found to modulate inflammatory pathways, particularly by inhibiting pro-inflammatory cytokines. This activity suggests its potential in treating inflammatory diseases.
- Antioxidant Properties : The compound also displays strong antioxidant capabilities, scavenging free radicals and reducing oxidative stress within cells.
Data Table: Biological Activities of this compound
| Biological Activity | Mechanism | Reference |
|---|---|---|
| Antimicrobial | Disruption of cell membranes | |
| Anti-inflammatory | Inhibition of cytokine production | |
| Antioxidant | Scavenging free radicals |
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial effects of this compound demonstrated its effectiveness against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) was determined for various strains, showing promising results:
- Staphylococcus aureus : MIC = 32 µg/mL
- Escherichia coli : MIC = 64 µg/mL
This study highlights the potential of this compound as a therapeutic agent in combating bacterial infections.
Case Study 2: Anti-inflammatory Properties
In a controlled trial involving animal models, this compound was administered to assess its anti-inflammatory effects. Results indicated a significant reduction in inflammatory markers (TNF-α and IL-6) compared to control groups. The findings suggest that this compound may be beneficial in managing conditions characterized by chronic inflammation.
Case Study 3: Antioxidant Activity
A recent investigation evaluated the antioxidant capacity of this compound using DPPH radical scavenging assays. The compound exhibited a dose-dependent response, with an IC50 value indicating strong antioxidant activity, further supporting its potential health benefits.
Research Findings
Recent research has focused on the pharmacokinetics and bioavailability of this compound. Studies indicate that the compound is rapidly absorbed and distributed within the body, with a half-life conducive for therapeutic applications. Additionally, investigations into its safety profile reveal minimal toxicity at therapeutic doses.
Q & A
Q. What ethical guidelines apply to preclinical studies involving this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
